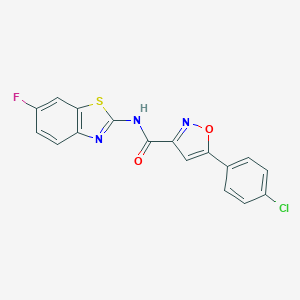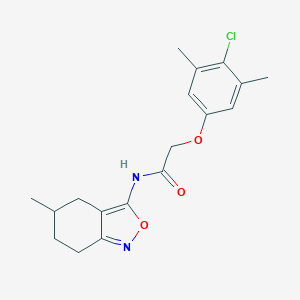![molecular formula C20H17Cl2NO5S B253722 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic compound that has been developed for scientific research purposes. It is a small molecule inhibitor that targets specific enzymes and proteins in biochemical pathways. This compound has been studied extensively in the laboratory setting to understand its mechanism of action and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide involves the inhibition of specific enzymes and proteins in biochemical pathways. This compound binds to the active site of the target enzyme or protein, preventing it from carrying out its function. This inhibition can lead to changes in cellular processes and can be used to study the role of specific enzymes and proteins in disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it targets. Inhibition of certain enzymes or proteins can lead to changes in cellular processes, which can have downstream effects on various biochemical pathways. This compound has been studied for its effects on cancer cell proliferation, inflammation, and other disease states.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide in lab experiments include its specificity for certain enzymes and proteins, its ability to inhibit these targets, and its potential for use in drug discovery and development. However, the limitations of using this compound include its potential toxicity, its specificity for certain targets, and its limited availability.
Orientations Futures
For the study of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide include the development of new analogs with improved specificity and potency, the study of its effects on other disease states, and the exploration of its potential for use in clinical trials. Additionally, further research is needed to understand the mechanism of action of this compound and its potential for use in drug discovery and development.
Méthodes De Synthèse
The synthesis method of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide involves several steps. The starting materials for the synthesis are commercially available and can be easily obtained. The synthesis process involves the use of various reagents and solvents to carry out the chemical reactions. The final product is purified using chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has several potential applications in scientific research. It has been studied for its role in inhibiting specific enzymes and proteins that are involved in various biochemical pathways. This compound has been used in the study of cancer, inflammation, and other diseases. It has also been studied for its potential use in drug discovery and development.
Propriétés
Formule moléculaire |
C20H17Cl2NO5S |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO5S/c21-13-3-5-17(22)16(10-13)18-6-4-15(28-18)11-23(14-7-9-29(25,26)12-14)20(24)19-2-1-8-27-19/h1-6,8,10,14H,7,9,11-12H2 |
Clé InChI |
OFYIEPXEIQKDNS-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B253642.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)
![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)

![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)